molecular formula C20H18O8 B13388333 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B13388333
M. Wt: 386.4 g/mol
InChI Key: DBFHECNVJVVMCR-UHFFFAOYSA-N
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Description

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid is a chemical compound known for its unique structural properties and applications in various scientific fields It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by 2-methylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 2-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. Industrial production also focuses on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid and butanedioic acid derivatives.

    Reduction: Formation of 2-methylbenzyl alcohol and butanediol derivatives.

    Substitution: Formation of various substituted butanedioic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release 2-methylbenzoic acid, which may interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various chemical reactions, influencing its activity and applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar structure but with 4-methylbenzoyl groups instead of 2-methylbenzoyl groups.

    2,3-Bis[(2-chlorobenzoyl)oxy]butanedioic acid: Contains 2-chlorobenzoyl groups, offering different reactivity and properties.

    2,3-Bis[(2-methoxybenzoyl)oxy]butanedioic acid: Features 2-methoxybenzoyl groups, which can influence its solubility and reactivity.

Uniqueness

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid is unique due to the presence of 2-methylbenzoyl groups, which impart specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for particular synthetic applications and research studies.

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8/c1-11-7-3-5-9-13(11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)

InChI Key

DBFHECNVJVVMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O

Origin of Product

United States

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